molecular formula C15H22ClNO3 B1424668 Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride CAS No. 1220034-76-3

Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride

Cat. No.: B1424668
CAS No.: 1220034-76-3
M. Wt: 299.79 g/mol
InChI Key: RUQUJZSZMQNQIG-UHFFFAOYSA-N
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Description

“Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride” is a chemical compound with the formula C₁₄H₂₀ClNO₃ . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride” is represented by the formula C₁₄H₂₀ClNO₃ . The InChI code for this compound is 1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H .

Scientific Research Applications

Pharmaceutical Research

  • Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride and its analogs have been extensively studied in the field of pharmaceutical research. For instance, Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, is closely related to this compound. It is used for the treatment of various mental health disorders, and its physicochemical properties, spectroscopic data, and pharmacokinetics have been documented in detail (Germann, Ma, Han, & Tikhomirova, 2013).

Antispasmodic Activity

  • Research on ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride has revealed the potential for significant antispasmodic activity. The compound HL 752 showed potent and long-lasting antispasmodic activity, marking it as a candidate for clinical development (Bal-Tembe et al., 1997).

Metabolic Activity

  • Another derivative, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied for its impact on metabolic activity. In obese rats, this compound led to reduced food intake and weight gain, indicating its potential use in managing obesity (Massicot, Steiner, & Godfroid, 1985).

Insecticidal Properties

  • Piper guanacastensis, which contains a similar compound, methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, has demonstrated notable insecticidal activity against mosquito larvae. This suggests potential applications in pest control (Pereda-Miranda et al., 1997).

Antiparasitic Activity

  • Research on Piper species revealed several benzoic acid derivatives, including compounds structurally related to methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride, exhibiting significant antiparasitic activities against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum (Flores et al., 2008).

Safety and Hazards

“Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride” is classified as an irritant . Please handle it with care and follow the safety guidelines provided by the supplier.

Properties

IUPAC Name

methyl 4-(piperidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-6-4-12(5-7-14)10-19-11-13-3-2-8-16-9-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUJZSZMQNQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-76-3
Record name Benzoic acid, 4-[(3-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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